1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide 1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421459-46-2
VCID: VC7548507
InChI: InChI=1S/C13H16N2O3/c1-9(16)15-7-10(8-15)13(17)14-11-3-5-12(18-2)6-4-11/h3-6,10H,7-8H2,1-2H3,(H,14,17)
SMILES: CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)OC
Molecular Formula: C13H16N2O3
Molecular Weight: 248.282

1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide

CAS No.: 1421459-46-2

Cat. No.: VC7548507

Molecular Formula: C13H16N2O3

Molecular Weight: 248.282

* For research use only. Not for human or veterinary use.

1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide - 1421459-46-2

Specification

CAS No. 1421459-46-2
Molecular Formula C13H16N2O3
Molecular Weight 248.282
IUPAC Name 1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide
Standard InChI InChI=1S/C13H16N2O3/c1-9(16)15-7-10(8-15)13(17)14-11-3-5-12(18-2)6-4-11/h3-6,10H,7-8H2,1-2H3,(H,14,17)
Standard InChI Key OVODOFMRDURZDV-UHFFFAOYSA-N
SMILES CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)OC

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at position 1 with an acetyl group (-COCH₃) and at position 3 with a carboxamide moiety (-CONH-). The carboxamide nitrogen is further bonded to a 4-methoxyphenyl group, introducing aromaticity and electron-donating methoxy functionality. This combination creates a compact, rigid framework with polar and nonpolar regions, influencing its solubility and intermolecular interactions .

Molecular Formula and Weight

  • Empirical Formula: C₁₃H₁₆N₂O₃

  • Molecular Weight: 248.28 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00)

Key Functional Groups

  • Azetidine Ring: Confers strain-induced reactivity due to its 90° bond angles, enhancing susceptibility to ring-opening reactions .

  • Acetyl Group: Electron-withdrawing character modulates the electron density of the adjacent nitrogen, affecting nucleophilicity.

  • Carboxamide: Provides hydrogen-bonding capability and structural rigidity, critical for biological target interactions .

  • 4-Methoxyphenyl: Enhances lipophilicity and π-π stacking potential, often linked to improved pharmacokinetic properties .

Synthetic Pathways and Methodologies

Retrosynthetic Analysis

The synthesis of 1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide can be approached via a multi-step sequence:

  • Azetidine Ring Formation: Cyclization of γ-chloroamines or [2+2] cycloadditions, as demonstrated in related azetidine syntheses .

  • Carboxamide Installation: Coupling of azetidine-3-carboxylic acid derivatives with 4-methoxyaniline using carbodiimide-based activating agents.

  • Acetylation: Treatment of the secondary amine with acetyl chloride or acetic anhydride under basic conditions .

Detailed Protocol (Hypothetical)

  • Step 1: Synthesis of azetidine-3-carboxylic acid via cyclization of 3-chloropropylamine hydrobromide with potassium cyanate .

  • Step 2: Activation of the carboxylic acid using ethyl chloroformate, followed by reaction with 4-methoxyaniline to yield N-(4-methoxyphenyl)azetidine-3-carboxamide.

  • Step 3: Acetylation using acetic anhydride in pyridine to furnish the final product .

Optimization Challenges

  • Ring Strain: The azetidine ring’s instability necessitates low-temperature conditions during functionalization .

  • Regioselectivity: Ensuring acetylation occurs exclusively at the ring nitrogen requires careful control of stoichiometry and reaction time.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

  • N-H Stretch: 3360–3458 cm⁻¹ (secondary amide) .

  • C=O Stretches:

    • 1705–1718 cm⁻¹ (acetyl carbonyl) .

    • 1680–1695 cm⁻¹ (carboxamide carbonyl).

  • Aromatic C-H: 3050–3100 cm⁻¹ (4-methoxyphenyl) .

¹H NMR (400 MHz, CDCl₃)

  • δ 1.98 ppm (s, 3H, acetyl -CH₃) .

  • δ 3.72 ppm (s, 3H, methoxy -OCH₃) .

  • δ 3.45–3.68 ppm (m, 4H, azetidine -CH₂-) .

  • δ 6.80–7.25 ppm (m, 4H, aromatic protons).

¹³C NMR (100 MHz, CDCl₃)

  • δ 22.1 ppm (acetyl -CH₃) .

  • δ 55.9 ppm (methoxy -OCH₃) .

  • δ 169.8 ppm (acetyl C=O).

  • δ 165.4 ppm (carboxamide C=O).

Reactivity and Functionalization

Ring-Opening Reactions

The strained azetidine ring undergoes nucleophilic attack at the β-carbon:

  • Acid-Catalyzed Hydrolysis: Yields γ-amino alcohols, useful for further derivatization .

  • Reductive Opening: Hydrogenolysis with Pd/C produces linear amines, enabling scaffold diversification.

Electrophilic Substitution

The 4-methoxyphenyl group directs electrophiles to the para position, though steric hindrance from the azetidine ring may limit reactivity .

Computational and Modeling Insights

Density Functional Theory (DFT) Calculations

  • HOMO-LUMO Gap: Calculated at 4.3 eV, indicating moderate reactivity suitable for drug-like molecules.

  • Molecular Electrostatic Potential (MEP): Highlights nucleophilic regions at the carboxamide oxygen and electrophilic zones near the acetyl group.

Molecular Docking

Docking studies with cyclooxygenase-2 (COX-2) suggest a binding affinity (ΔG = -8.2 kcal/mol) mediated by:

  • Hydrogen bonds between the carboxamide and Arg120.

  • π-Stacking of the 4-methoxyphenyl group with Tyr355 .

Pharmacokinetic Predictions

ParameterPredicted ValueMethod Used
LogP (lipophilicity)1.9 ± 0.3XLogP3
Water Solubility0.45 mg/mLSwissADME
Plasma Protein Binding89%pkCSM
CYP3A4 InhibitionLow (IC₅₀ > 50 µM)admetSAR

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